molecular formula CH2C(CH3)COOCH3<br>C5H8O2<br>C5H8O2 B054181 Methyl methacrylate CAS No. 114512-63-9

Methyl methacrylate

Cat. No.: B054181
CAS No.: 114512-63-9
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Description

Methyl Methacrylate is a methyl ester of methacrylic acid. This compound is a reactive resin, and the polymerized form is used as cement in dentistry, orthopaedic surgery and ophthalmology. The monomer form of this agent has relaxation effect on smooth muscle systemically, which might be a result of nitric oxide-mediated response.
This compound monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics.
This compound, also known as MMA or methylmethacrylic acid, belongs to the class of organic compounds known as enoate esters. These are an alpha, beta-unsaturated carboxylic ester of general formula R1C(R2)=C(R3)C(=O)OR4 (R4= organyl compound) in which the ester C=O function is conjugated to a C=C double bond at the alpha, beta position. This compound exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from methacrylic acid. This compound has an acrylic, aromatic, and fruity taste.

Properties

IUPAC Name

methyl 2-methylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
Source PubChem
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InChI Key

VVQNEPGJFQJSBK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=C)C(=O)OC
Source PubChem
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Molecular Formula

C5H8O2, Array
Record name METHYL METHACRYLATE MONOMER
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Related CAS

25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0
Record name Isotactic poly(methyl methacrylate)
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, trimer
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Record name Poly(methyl methacrylate)
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Record name Methyl methacrylate dimer
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DSSTOX Substance ID

DTXSID2020844
Record name Methyl methacrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor.
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
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Boiling Point

213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
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Record name METHYL METHACRYLATE
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Record name Methyl methacrylate
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Flash Point

50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300
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Record name METHYL METHACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/712
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl methacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0426.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5%
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Methyl 2-methyl-2-propenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Methyl methacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0426.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94
Record name METHYL METHACRYLATE MONOMER
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl methacrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methyl 2-methyl-2-propenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name METHYL METHACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/712
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl methacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0426.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
Record name METHYL METHACRYLATE MONOMER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl methacrylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL METHACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/712
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
Record name METHYL METHACRYLATE MONOMER
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Impurities

The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used.
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Color/Form

Colorless volatile liquid

CAS No.

80-62-6, 9011-14-7, 9065-11-6, 35777-12-9
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Melting Point

-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F
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Synthesis routes and methods I

Procedure details

A monomer emulsion was formed from 1397 g ethyl acrylate, 386 g methyl methacrylate (as well as <2% by weight of total monomer of methacrylic acid, sodium carbonate and n-dodecylmercaptan) with 499 g DI water and 51.8 g anionic surfactant (30% active) which was emulsified with stirring. 9 g anionic surfactant (30% active) and 547 g DI water were charged to a 4L multi-neck flask fitted with mechanical stirring. The flask contents were heated to 75° C. under nitrogen. To the stirred kettle contents were added 67 g monomer emulsion followed by 0.02 g ferrous sulfate heptahydrate and 0.02 g tetrasodium salt of ethylenediamine-tetraacetic acid in 23.5 g DI water and sodium carbonate (<0.5% based on total monomer). Polymerization was initiated by the addition of 1.2 g sodium persulfate in 36 g DI water followed by 0.6 g sodium hydrosulfite in 5 g DI water. Gradual addition of the monomer emulsion was subsequently initiated. Separate solutions of 3.8 g APS in 160 g DI water and 1 g of D-Isoascorbic acid in 160 g DI water were fed concurrently with the monomer emulsion. After half of the monomer was fed, 55 grams of a 50% solution of ureido methacrylate was added to the remainder of the monomer emulsion. Total addition time for the three feeds was 90-100 minutes. Reactor temperature was maintained at 75° C. throughout the polymerization. 32 g DI water was used to rinse the emulsion feed line to the reactor. After completion of the monomer emulsion addition, the reactor was cooled from 75° C. to 60° C. as the residual monomer was reduced by additional redox pair addition. The polymer emulsion was neutralized to pH 8 with sodium hydroxide solution. Less than 2% by weight of anionic surfactant and preservative were then added. Final particle size was 150 nm and solids content was 50%. The polymer is designated Polymer A.
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Synthesis routes and methods II

Procedure details

A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer, a thermometer and two dropping funnels was charged with 203 g of N-methylpyrrolidone and 1.35 g of potassium cyanide, and to the content in the flask were added dropwise 40 g of prussic acid and 163 g of methyl methacrylate over a period of 4 hours, while the content was maintained at a temperature of 120° C. After the completion of the dropwise addition, the content was maintained at 120° C. for 2 hours to complete the reaction. As a result, methyl cyanoisobutyrate was formed at a conversion of methyl methacrylate (MMA) of 88.3% and at a selectivity of 98.1% based on the reacted MMA.
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Synthesis routes and methods III

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
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0.048 mol
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Synthesis routes and methods IV

Procedure details

141 g of a 30 percent dispersion of a copolymer of equal parts of methacrylic acid and ethyl acrylate (42 g of solids) were mixed with 328 g of a 30 percent dispersion of film forming copolymer of ethyl acrylate and methyl methacrylate in a ratio of 2:1 (98 g of solids). A suspension of 70 g of talc in 514 g of water was then added. The mixture had a pH of 5.7. (The film forming copolymer has a Tλmax of 29° C. The minimum film forming temperature of the aqueous dispersion is 8° C.).
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Synthesis routes and methods V

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl methacrylate
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Methyl methacrylate
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Methyl methacrylate
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Methyl methacrylate
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Reactant of Route 6
Methyl methacrylate

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